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The therapeutic potential of citalopram, a selective serotonin reuptake inhibitor (SSRI), in the

management of alcohol use disorder (AUD) has been a subject of considerable research. The

intricate relationship between the serotonergic system and the neurobiology of addiction

suggests that modulating serotonin levels could influence alcohol craving and relapse. This

technical guide provides an in-depth analysis of the existing evidence, focusing on quantitative

data from clinical trials, detailed experimental protocols, and the underlying neurobiological

signaling pathways.

Quantitative Data from Clinical Trials
The efficacy of citalopram in reducing alcohol consumption and craving has yielded mixed

results across various clinical trials. While some studies suggest a beneficial effect, others

report no significant advantage over placebo or even poorer outcomes. The following tables

summarize the quantitative findings from key studies.

Table 1: Summary of Clinical Trials on Citalopram for Alcohol Dependence
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Study
Participant
Characteris
tics

N
Citalopram
Dose

Duration
Key
Findings

Naranjo et al.

(1992)[1]

Healthy, non-

depressed,

alcohol-

dependent

drinkers

16 40 mg/day
1 week

(crossover)

- Daily

alcoholic

drinks

decreased by

17.5%

(p=0.01) -

Percentage

of abstinent

days

increased

from 15.5%

to 27.7%

(p<0.01) -

Decreased

interest,

desire,

craving, and

liking for

alcohol

(p<0.05)

Charney et

al. (2015)[2]

[3]

Patients with

alcohol abuse

or

dependence

(with and

without

depression)

265 20-40 mg/day 12 weeks - No

advantage

over placebo.

- Higher

number of

heavy

drinking days

in the

citalopram

group

(p=0.007). -

Smaller

decrease in
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frequency

and quantity

of alcohol

consumption

compared to

placebo.

Balldin et al.

(1994)[2]

Alcohol-

dependent

individuals

- - -

No

advantage

compared to

placebo.

Kranzler et al.

(1995)[2]

Alcohol-

dependent

individuals

- - -

No

advantage

compared to

placebo.

Naranjo et al.

(2000)[4]

Non-

depressed

men and

women with

mild to

moderate

alcohol

dependence

61 40 mg/day 12 weeks

- Men on

citalopram

reduced

average daily

drinks by

44%, while

women

showed a

27%

decrease

(p<0.05).

Zorick et al.

(2019)[5][6]

[7]

Alcohol-

dependent

volunteers

and matched

healthy

controls

20 (10 per

group)

40 mg (single

IV infusion)

Single

session

- Decreased

cue-induced

craving for

alcohol in

alcohol-

dependent

individuals

(p=0.003).

Table 2: Detailed Outcomes from Charney et al. (2015)
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Outcome Measure
(at 12 weeks)

Citalopram Group Placebo Group p-value

Number of Heavy

Drinking Days
Higher Lower 0.007

Number of Drinking

Days (in last 30 days)
Higher Lower 0.007

Drinks per Drinking

Day (in last 30 days)
Higher Lower 0.03

Money Spent on

Alcohol (in last 30

days)

Higher Lower 0.041

% Decrease in

Frequency of

Consumption

Smaller Larger 0.016

% Decrease in

Quantity per Drinking

Day

Smaller Larger 0.025

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical research. The

following are protocols from key studies investigating citalopram's effect on alcohol craving.

1. Protocol: Double-Blind, Placebo-Controlled Crossover Trial (Naranjo et al., 1992)[1]

Participants: 16 healthy, non-depressed, alcohol-dependent drinkers (13 men, 3 women),

aged 26 to 69 years, with a mean daily consumption of 6.6 standard drinks.

Design: A randomized, double-blind, crossover study.

Procedure:

Baseline (1 week): Participants recorded their daily consumption of alcoholic and non-

alcoholic drinks, and tobacco use. Evening urine samples were collected, and ratings for
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interest, desire, craving, and liking for alcohol were completed.

Treatment Phase 1 (1 week): Participants were randomized to receive either 40 mg/day of

citalopram or a placebo.

Washout (1 week): A period with no treatment.

Treatment Phase 2 (1 week): Participants were crossed over to the other treatment

(citalopram or placebo).

Outcome Measures:

Daily number of standard alcoholic drinks (13.6 g ethanol).

Percentage of days abstinent.

Self-reported ratings of interest, desire, craving, and liking for alcohol.

Experimental Bar Sessions: Following each treatment period, participants were required to

consume as many as 18 mini-drinks (equivalent to six standard drinks) at 5-minute intervals

and rated their desire for alcohol, intoxication, and mood.

2. Protocol: Randomized, Double-Blind, Placebo-Controlled Trial (Charney et al., 2015)[2][3]

Participants: 265 patients meeting DSM-IV criteria for alcohol abuse or dependence.

Design: A randomized, double-blind, placebo-controlled trial.

Procedure:

Randomization: Patients were randomly assigned to receive either citalopram or a

placebo.

Treatment (12 weeks):

The citalopram group received 20 mg/day for the first week, followed by 40 mg/day for

weeks 2 through 12.
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All patients also received standard addiction treatment consisting of weekly individual

and group psychotherapy.

Outcome Measures (reassessed at 12 weeks):

Rates of abstinence.

Changes in alcohol use (frequency and quantity).

Addiction severity.

Depressive symptoms.

Psychiatric status.

3. Protocol: Cue-Induced Craving with PET Imaging (Zorick et al., 2019)[5][6][7]

Participants: 10 alcohol-dependent volunteers and 10 matched healthy controls.

Design: A double-blind, placebo-controlled, within-subjects study.

Procedure:

Infusion: Participants received an intravenous (IV) infusion of either 40 mg of citalopram or

saline (placebo) in a counter-balanced order.

Cue-Induced Craving Assessment: Following the infusion, participants underwent an

assessment of cue-induced craving for alcohol.

PET Scanning: Participants underwent a Positron Emission Tomography (PET) scan using

the radiotracer [18F]-fallypride to measure dopamine D2/3 receptor availability in the

striatum.

Outcome Measures:

Cue-induced alcohol craving scores.

Striatal and thalamic dopamine D2/3 receptor binding potential.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways

involved in alcohol dependence and the experimental workflows used in the cited studies.
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Proposed signaling pathways in alcohol dependence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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